[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol
Description
[(3S)-3,4-Dihydro-1H-2-benzopyran-3-yl]methanol is a chiral benzopyran derivative featuring a hydroxymethyl group at the (3S)-position of the dihydrobenzopyran scaffold. The stereochemistry at the 3-position and the hydroxymethyl substituent may influence its physicochemical properties, reactivity, and biological interactions. The following analysis focuses on structurally related compounds from the literature to infer comparative insights.
Properties
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRRGSWSVZQKB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding benzopyranone using a suitable reducing agent. For instance, the reduction of 3,4-dihydro-2H-1-benzopyran-3-one with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation over palladium or platinum catalysts is also a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzopyranone.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzopyran derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol exhibits significant anticancer properties. In vitro experiments demonstrated its ability to inhibit the proliferation of triple-negative breast cancer cell lines (MDA-MB-231). The compound reduced cell viability at concentrations ranging from 10 µM to 50 µM over 72 hours, with flow cytometry analysis revealing increased apoptosis markers in treated cells compared to controls.
Case Study: Triple-Negative Breast Cancer
- Cell Line: MDA-MB-231
- Concentration Range: 10 µM - 50 µM
- Observation: Increased apoptosis markers
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. Studies involving mouse models treated with this compound at doses of 5 mg/kg and 10 mg/kg indicated a significant increase in striatal dopamine levels, alongside improved motor function as assessed by the rotarod test.
Case Study: Neuroprotective Study
- Model: Mouse model of Parkinson's disease
- Doses: 5 mg/kg and 10 mg/kg
- Outcome: Increased striatal dopamine levels and improved motor function
Enzyme Inhibition Studies
Due to its structural similarity to biologically active compounds, this compound is utilized in enzyme inhibition studies. Its interactions with various enzymes can provide insights into metabolic pathways and potential therapeutic targets.
Receptor Binding Studies
The compound's ability to bind to specific receptors makes it a valuable tool in pharmacological research. Understanding its binding affinity can lead to the development of new drugs targeting neurological disorders.
Synthesis of Specialty Chemicals
In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties allow for the synthesis of complex molecules that are essential in various industrial applications.
Agrochemical Production
The compound is also explored for its potential use in agrochemicals, where it can act as a precursor for herbicides or pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence from Girreser et al. (2000) describes several dihydro-pyrano and pyran-2-one derivatives synthesized via nucleophilic additions and cyclization reactions .
Structural Analogues and Substituent Effects
Key Compounds from Evidence
3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Structure: Fused dihydro-pyrano-pyranone system with a benzoyl group at C3 and methyl at C5. Synthesis: 65% yield via refluxing 4-hydroxy-6-methylpyran-2-one with aminomethyl-propenone derivatives in acetone . Physical Properties: Melting point = 113°C; moderate crystallinity.
3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) Structure: Similar to 8a but with a 3,4-dichlorobenzoyl substituent. Synthesis: 53% yield under analogous conditions . Physical Properties: Higher melting point (178°C), attributed to enhanced intermolecular interactions from electron-withdrawing Cl substituents .
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)
- Structure : Open-chain pyran-2-one with ethoxy and benzoyl groups.
- Synthesis : 40% yield via nucleophilic addition of ethoxide to 7a .
- Physical Properties : Melting point = 94°C; lower thermal stability compared to fused-ring analogues .
Comparison with [(3S)-3,4-Dihydro-1H-2-benzopyran-3-yl]methanol
- Substituent Effects :
- The hydroxymethyl group in the target compound could enhance hydrophilicity compared to benzoyl or dichlorobenzoyl groups in 8a–8c.
- Electron-donating groups (e.g., methoxy in 7b) lower melting points (171°C) relative to electron-withdrawing substituents (e.g., 178°C for 8c) . The target’s hydroxymethyl group may similarly reduce melting points due to hydrogen bonding disruptions.
Physicochemical and Analytical Data
Table 1: Comparative Data for Selected Compounds
Insights :
- Electron-withdrawing groups (e.g., Cl in 8c) increase melting points due to stronger dipole interactions.
- Open-chain derivatives (14f–14g) exhibit lower melting points, suggesting reduced crystallinity compared to fused-ring systems.
Biological Activity
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol is a compound belonging to the benzopyran class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as an antioxidant , scavenging free radicals and protecting cells from oxidative damage. Additionally, it may influence inflammatory pathways by interacting with specific enzymes and receptors, thereby exhibiting anti-inflammatory effects .
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antioxidant Properties : The compound has been shown to effectively reduce oxidative stress in cellular models, indicating its role in protecting against oxidative damage.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while showing low toxicity towards normal cells .
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a significant reduction in free radical levels, confirming its potential as a natural antioxidant.
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers (TNF-alpha and IL-6) compared to control groups. This suggests a promising avenue for further exploration in inflammatory conditions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the benzopyran family.
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antioxidant, Anti-inflammatory | Unique stereochemistry |
| 2H-pyrans | Structure | Varies widely | Generally lower biological activity |
| 3,4-dihydro-2H-1,3-benzoxazines | Structure | Anticancer potential | Similar core structure |
Q & A
Q. What are the key synthetic routes for [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanol?
- Methodological Answer : The compound is synthesized via stereoselective reduction of its ketone precursor. Common methods include:
- Catalytic hydrogenation : Using Pd/C under H₂ (1–3 atm) in THF at 50–60°C, achieving >90% yield .
- Borohydride reduction : Sodium borohydride (NaBH₄) in methanol at 0–25°C, with yields of 75–85% .
Critical parameters include solvent choice (THF for hydrogenation, methanol for NaBH₄) and temperature control to preserve stereochemical integrity.
Q. How is enantiomeric purity confirmed during synthesis?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) and NMR spectroscopy (using chiral shift reagents like Eu(hfc)₃) are standard. For example, the (3S)-enantiomer shows distinct splitting patterns in ¹H-NMR at δ 3.8–4.2 ppm (methanol proton) .
Q. What analytical techniques validate structural integrity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 179.0943 (calc. 179.0946) .
- ¹³C-NMR : Key signals include δ 70.2 (C3, chiral center) and δ 62.5 (methanol -CH₂OH) .
- IR spectroscopy : O-H stretch at 3300–3500 cm⁻¹ and C-O-C absorption at 1250 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting data on neuroprotective efficacy be resolved?
- Methodological Answer : Discrepancies in neuroprotection studies (e.g., variable IC₅₀ values in Parkinson’s models) arise from:
- Cell-line specificity : SH-SY5Y neurons show higher sensitivity (IC₅₀ = 10 μM) vs. primary cortical neurons (IC₅₀ = 25 μM) due to dopamine transporter expression .
- Oxidative stress models : Efficacy correlates with ROS scavenging (measured via DCFH-DA assay), but results vary with H₂O₂ concentrations (50–200 μM) .
Standardize models using Nrf2/ARE pathway activation assays and cross-validate with in vivo rotarod tests in mice .
Q. What strategies optimize catalytic applications in asymmetric synthesis?
- Methodological Answer : The compound acts as a chiral auxiliary in ketone reductions. Key optimizations include:
- Solvent polarity : THF increases enantiomeric excess (ee) to 95% vs. 80% in DCM due to better coordination with LiAlH₄ .
- Temperature : Reactions at −20°C improve ee by 10% compared to room temperature .
Monitor progress via polarimetry ([α]D²⁵ = +15.3° for the (3S)-isomer) .
Q. How do structural modifications impact serotonin receptor binding?
- Methodological Answer : Molecular docking studies (AutoDock Vina) reveal:
- Methanol group : Forms hydrogen bonds with Ser159 (5-HT₁A receptor), increasing affinity (Ki = 12 nM vs. 45 nM for methyl ether derivatives) .
- Benzopyran ring substitution : Electron-withdrawing groups (e.g., -NO₂) at C6 reduce binding by 70% due to steric clashes .
Validate via radioligand displacement assays using [³H]8-OH-DPAT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
